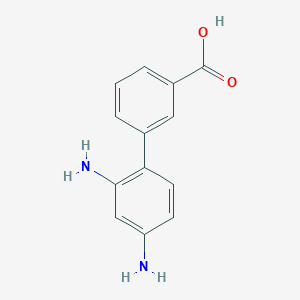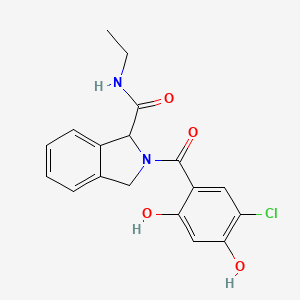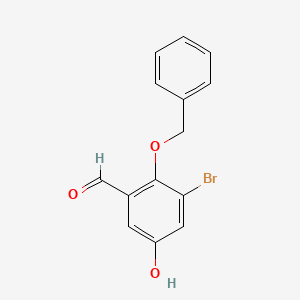
Benzyl (methylsulfanyl)methyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (methylsulfanyl)methyl butanedioate is an organic compound characterized by the presence of a benzyl group, a methylsulfanyl group, and a butanedioate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (methylsulfanyl)methyl butanedioate typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a methylsulfanyl group. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (methylsulfanyl)methyl butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the methylsulfanyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methylsulfanyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzyl (methylsulfanyl)methyl butanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzyl (methylsulfanyl)methyl butanedioate involves its interaction with molecular targets through its functional groups. The benzyl group can participate in π-π interactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic reactions. The ester group can undergo hydrolysis to release butanedioic acid and benzyl alcohol, which may further interact with biological or chemical systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl methyl sulfide: Similar in structure but lacks the butanedioate ester group.
Methyl benzyl sulfone: Contains a sulfone group instead of a sulfanyl group.
Benzyl butanoate: Similar ester structure but without the methylsulfanyl group.
Uniqueness
Benzyl (methylsulfanyl)methyl butanedioate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and methylsulfanyl groups allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
650638-36-1 |
|---|---|
Formule moléculaire |
C13H16O4S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-(methylsulfanylmethyl) butanedioate |
InChI |
InChI=1S/C13H16O4S/c1-18-10-17-13(15)8-7-12(14)16-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clé InChI |
MAXSOOFPDUVBEX-UHFFFAOYSA-N |
SMILES canonique |
CSCOC(=O)CCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene](/img/structure/B12610441.png)
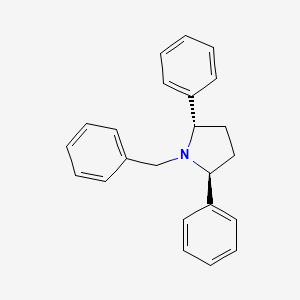
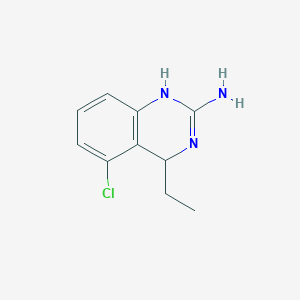
![1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one](/img/structure/B12610451.png)



propanedinitrile](/img/structure/B12610485.png)
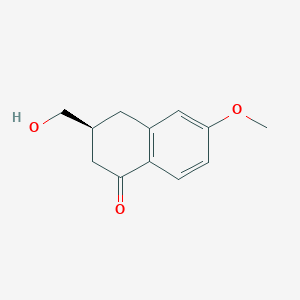
propanedinitrile](/img/structure/B12610496.png)
